molecular formula C15H10ClNO B11725949 N-hydroxyanthracene-9-carbonimidoyl chloride

N-hydroxyanthracene-9-carbonimidoyl chloride

Cat. No.: B11725949
M. Wt: 255.70 g/mol
InChI Key: HNCKUONLZVGZKH-UHFFFAOYSA-N
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Preparation Methods

Alpha-Chloro-9-anthraldoxime can be synthesized through multiple synthetic routes. One common method involves the reaction of 9-anthraldehyde with hydroxylamine hydrochloride in ethanol and water, followed by pH adjustment to 7 . The resulting 9-anthraldehyde oxime is then chlorinated using N-chloro-succinimide in N,N-dimethylformamide at 60°C . Industrial production methods may involve similar steps but on a larger scale with optimized reaction conditions to ensure higher yields and purity.

Chemical Reactions Analysis

Alpha-Chloro-9-anthraldoxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of alpha-Chloro-9-anthraldoxime involves its interaction with specific molecular targets and pathways. It can act as an electrophile due to the presence of the chlorine atom, facilitating reactions with nucleophiles. The oxime group can participate in hydrogen bonding and other interactions, influencing its reactivity and biological activity .

Comparison with Similar Compounds

Alpha-Chloro-9-anthraldoxime can be compared with similar compounds such as:

Properties

IUPAC Name

N-hydroxyanthracene-9-carboximidoyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO/c16-15(17-18)14-12-7-3-1-5-10(12)9-11-6-2-4-8-13(11)14/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNCKUONLZVGZKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C(=NO)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.70 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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